molecular formula C8H17N3O2 B1373984 N-(2-methoxyethyl)piperazine-2-carboxamide CAS No. 1341762-25-1

N-(2-methoxyethyl)piperazine-2-carboxamide

Cat. No.: B1373984
CAS No.: 1341762-25-1
M. Wt: 187.24 g/mol
InChI Key: CQVFNNLPRBRFNU-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)piperazine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a key intermediate or building block in the synthesis of more complex bioactive molecules. Piperazine derivatives are renowned for their prevalence in pharmacologically active compounds, demonstrating a wide range of biological activities. This specific carboxamide features a piperazine ring, a privileged scaffold in drug discovery, functionalized with a carboxamide group linked to a 2-methoxyethyl side chain. This structural motif is commonly employed to fine-tune the physicochemical properties of lead compounds, such as solubility and metabolic stability, and to engage in critical hydrogen bonding interactions with biological targets . The 2-methoxyethyl group is a notable substituent in research, often explored for its ability to enhance water solubility and influence the pharmacokinetic profile of experimental therapeutics . In research settings, compounds incorporating similar N-(2-methoxyethyl)amide functionalities have been investigated as potential radioprotective agents, highlighting the relevance of this structural class in developing countermeasures for ionizing radiation . Furthermore, piperazine carboxamides are frequently explored in the development of ligands for various biological receptors. Analogous structures have been studied as components of potent and selective antagonists for protein targets such as the peripheral type 1 cannabinoid (CB1) receptors, which are relevant for metabolic diseases and liver conditions . Researchers value this compound for its utility in structure-activity relationship (SAR) studies, where it serves as a versatile scaffold for designing novel molecules with optimized binding affinity, selectivity, and drug-like properties. As with all research chemicals, this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyethyl)piperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c1-13-5-4-11-8(12)7-6-9-2-3-10-7/h7,9-10H,2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVFNNLPRBRFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2 Methoxyethyl Piperazine 2 Carboxamide and Its Analogs

Strategies for Piperazine (B1678402) Ring Functionalization and Carboxamide Formation

The construction of piperazine-2-carboxamide (B1304950) derivatives relies on robust and versatile chemical reactions that allow for the modification of the piperazine ring and the formation of the amide linkage.

Amidation Reactions for Constructing the Carboxamide Linkage

The formation of the amide bond is a cornerstone of synthesizing the target compound. This is typically achieved by coupling a piperazine-2-carboxylic acid derivative with an appropriate amine. The carboxylic acid is generally activated to facilitate the reaction. Common methods include the use of coupling reagents which convert the carboxylic acid into a more reactive intermediate. hepatochem.comnih.gov

Key strategies for amidation include:

Use of Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in combination with additives such as 1-Hydroxybenzotriazole (HOBt) and 4-(Dimethylamino)pyridine (DMAP). nih.govacgpubs.org These additives enhance the reaction rate and suppress side reactions, including racemization. hepatochem.compeptide.com

Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with the amine to form the desired amide.

Phosphonium and Aminium Reagents: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide bond formation, particularly in peptide synthesis, and are known for minimizing racemization. hepatochem.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Additive(s) Typical Solvent Key Features
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) HOBt, DMAP DCM, DMF Water-soluble byproducts, widely used. nih.govacgpubs.org
DCC (Dicyclohexylcarbodiimide) HOBt DCM, THF Insoluble urea (B33335) byproduct, good for solution-phase. peptide.com
HATU DIPEA, Et3N DMF High efficiency, low racemization. nih.gov
PyBOP DIPEA, Et3N DMF Effective for sterically hindered substrates.

Alkylation and Acylation Strategies for N-Substitution on the Piperazine Core

Modification of the nitrogen atoms on the piperazine ring is a common strategy to introduce molecular diversity. This is typically achieved through alkylation or acylation reactions. For mono-functionalization, one of the nitrogen atoms is often protected with a group like tert-butoxycarbonyl (Boc). researchgate.net

N-Alkylation: This can be accomplished through several methods. Nucleophilic substitution using alkyl halides (e.g., chlorides, bromides) is a direct approach. ambeed.commdpi.com Another powerful method is reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. nih.govnih.govtaylorfrancis.com This method is particularly useful as it avoids the formation of quaternary ammonium (B1175870) salts. researchgate.net

N-Acylation: The introduction of an acyl group is readily achieved by reacting the piperazine with acyl chlorides or acid anhydrides. This reaction is often used to introduce protecting groups or to build more complex molecular scaffolds. google.com

Table 2: N-Substitution Strategies for the Piperazine Ring

Reaction Type Reagents Key Features
Nucleophilic Substitution Alkyl Halides, K2CO3, DIPEA Direct method, risk of dialkylation without a protecting group. researchgate.netmdpi.comacgpubs.org
Reductive Amination Aldehyde/Ketone, NaBH(OAc)3 (STAB) High selectivity for mono-alkylation, mild conditions. nih.govreddit.com
Acylation Acyl Chlorides, Acid Anhydrides Forms a stable amide bond on the piperazine nitrogen. google.com

Parallel and Combinatorial Synthesis Approaches for Generating Compound Libraries

To accelerate the drug discovery process, parallel and combinatorial synthesis techniques are employed to generate large libraries of piperazine-2-carboxamide derivatives. nih.gov Solid-phase synthesis is a particularly effective strategy for this purpose. 5z.com In this approach, the piperazine-2-carboxylic acid scaffold is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise fashion. 5z.comresearchgate.net

The process typically involves:

Immobilizing an orthogonally protected piperazine-2-carboxylic acid scaffold onto a resin. 5z.com

Sequentially removing protecting groups and adding diverse building blocks through reactions like amidation, alkylation, and acylation. google.com

Cleaving the final compounds from the resin.

This methodology allows for the rapid production of thousands of discrete compounds, which can then be screened for biological activity. nih.gov5z.com The Irori directed sorting technique is one example of a system used to efficiently manage the synthesis and tracking of large compound libraries. nih.gov

Selective Incorporation of the 2-Methoxyethyl Group in Synthetic Pathways

The introduction of the N-(2-methoxyethyl) moiety is a key step in the synthesis of the target compound. This can be achieved through various synthetic routes, often involving the functionalization of a piperazine nitrogen atom.

Methods for Introducing the N-(2-methoxyethyl) Moiety

The 2-methoxyethyl group can be introduced onto the piperazine nitrogen either directly or through a two-step process.

Direct Alkylation: The most direct method is the N-alkylation of a piperazine derivative with a 2-methoxyethyl halide, such as 2-bromoethyl methyl ether or 2-chloroethyl methyl ether. chemicalbook.comresearchgate.net This reaction proceeds via an SN2 mechanism and is typically carried out in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed. researchgate.net To ensure mono-alkylation, it is often advantageous to start with a mono-protected piperazine, such as N-Boc-piperazine. researchgate.net

Two-Step Synthesis via Hydroxyethyl Intermediate: An alternative and common route involves first introducing a 2-hydroxyethyl group, followed by etherification.

Hydroxyethylation: The N-(2-hydroxyethyl)piperazine intermediate can be synthesized by reacting piperazine with 2-chloroethanol (B45725) or ethylene (B1197577) oxide. google.comepo.orgxinovaenvironment.commallakchemicals.com Synthesis from non-piperazine starting materials, such as the reductive alkylation-cyclization of monoethanolamine and diethanolamine, is also possible. google.comgoogle.com

Etherification: The hydroxyl group of the N-(2-hydroxyethyl)piperazine intermediate is then converted to a methoxy (B1213986) group. The Williamson ether synthesis is a classic and effective method for this transformation. wikipedia.orggold-chemistry.orgmasterorganicchemistry.comyoutube.comlibretexts.org This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent like methyl iodide. masterorganicchemistry.comyoutube.com

Control of Stereochemistry in Piperazine-2-carboxamide Synthesis

Since the C2 carbon of the piperazine-2-carboxamide core is a stereocenter, controlling its stereochemistry is often critical for biological activity. Several asymmetric synthesis strategies can be employed. rsc.org

Chiral Pool Synthesis: One common approach is to start from an enantiomerically pure precursor, such as an amino acid, which already contains the desired stereochemistry. researchgate.net

Asymmetric Hydrogenation: Optically active piperazine-2-carboxylic acid derivatives can be prepared by the asymmetric hydrogenation of corresponding pyrazinecarboxylic acid derivatives using a chiral rhodium complex as a catalyst. google.com This method can produce high enantiomeric excess.

Enzymatic Resolution: Kinetic resolution using enzymes can be employed to separate enantiomers. For example, enzymes like alcalase can selectively hydrolyze one enantiomer of a racemic ester derivative of piperazine-2-carboxylic acid, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. umn.eduresearchgate.netnih.gov Similarly, stereospecific amidases can resolve racemic piperazine-2-carboxamide. researchgate.net

Advanced Purification and Isolation Techniques in Academic Synthesis

In the academic synthesis of N-(2-methoxyethyl)piperazine-2-carboxamide and its analogs, achieving high purity is paramount for accurate biological evaluation and characterization. Advanced purification and isolation techniques are therefore critical. These methods are designed to separate the target compound from complex reaction mixtures, which may contain unreacted starting materials, reagents, byproducts, and stereoisomers. The choice of purification strategy is often dictated by the physicochemical properties of the compound and the nature of the impurities.

Chromatographic Methods for Complex Mixture Separation

Chromatography is a cornerstone of purification in organic synthesis, offering a range of techniques to separate compounds based on their differential partitioning between a stationary phase and a mobile phase. For piperazine derivatives, several chromatographic methods are routinely employed. unodc.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale purification of piperazine-containing compounds. pku.edu.cn Reversed-phase HPLC, often utilizing a C18 column, is particularly effective. unodc.org The separation is based on the hydrophobicity of the molecules. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the compounds from the nonpolar stationary phase. pku.edu.cn Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of complex mixtures.

Column Chromatography on silica (B1680970) gel is a widely used and versatile method for the purification of N-substituted piperazine derivatives. nih.govresearchgate.net The choice of eluent system is crucial for successful separation. A common approach involves using a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), with the polarity gradually increased to elute compounds of increasing polarity. nih.govnih.gov For more polar piperazine derivatives, the addition of a small percentage of methanol to the eluent system can be effective. researchgate.net

Thin-Layer Chromatography (TLC) is an indispensable tool used alongside column chromatography. It is employed to monitor the progress of a reaction and to determine the optimal solvent system for column chromatography separation. nih.gov

Below is an interactive data table summarizing common chromatographic conditions used for the purification of piperazine analogs.

Chromatographic Technique Stationary Phase Typical Mobile Phase/Eluent Detection Method Application References
High-Performance Liquid Chromatography (HPLC)C18 (Reversed-Phase)Acetonitrile/Water with 0.1% TFAUV-Vis DetectorPurity assessment and preparative separation of polar and nonpolar analogs. unodc.orgpku.edu.cnnih.gov
Column ChromatographySilica Gel (100-200 mesh)Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradientTLC with UV visualization or chemical stainingPrimary purification of crude reaction mixtures. nih.govresearchgate.netnih.gov
Thin-Layer Chromatography (TLC)Silica GelVaries depending on compound polarityUV light, Iodine vapor, Potassium permanganate (B83412) stainReaction monitoring and optimization of column chromatography conditions. nih.gov

Crystallization Techniques for Enhanced Product Purity

Crystallization is a powerful purification technique that can yield highly pure solid compounds. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. By dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, the desired compound will crystallize out, leaving the impurities behind in the solution.

The selection of an appropriate solvent or solvent system is the most critical step in crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For piperazine derivatives, a variety of solvents have been successfully used for crystallization, including ethanol, isopropyl alcohol, and mixtures of ethyl acetate and ethanol. acs.orgmdpi.com

In some cases, the formation of a salt can facilitate crystallization and improve purity. For instance, piperazine and its derivatives can be precipitated as salts, such as dihydrochlorides or diacetates, from a suitable solvent system. mdpi.comgoogle.com This method can be particularly effective for separating the desired product from non-basic impurities.

Fractional crystallization can be employed when a single crystallization step is insufficient to achieve the desired level of purity. This involves a series of crystallization steps, where each subsequent crystallization further purifies the product. google.com

The table below provides examples of crystallization conditions used for the purification of piperazine-related compounds.

Compound Type Crystallization Solvent/System Key Considerations References
Piperazine AnalogsIsopropyl alcoholUse of charcoal can aid in removing colored impurities. mdpi.com
Piperazine DerivativesEthyl acetate / EthanolA mixed solvent system can fine-tune the solubility for optimal crystal growth. acs.org
Piperazine Salts (e.g., dihydrochloride)Acetone / WaterSalt formation can enhance crystallinity and selectivity of precipitation. mdpi.comgoogle.com
Anhydrous PiperazineLow-temperature fractional crystallizationEffective for separating piperazine from related ethylene amines. google.com

By strategically applying these advanced chromatographic and crystallization techniques, researchers can obtain this compound and its analogs with the high degree of purity required for rigorous scientific investigation.

Advanced Structural Analysis and Conformational Studies

High-Resolution Spectroscopic Characterization for Elucidating Molecular Architecture

Spectroscopic techniques are paramount in defining the molecular framework of N-(2-methoxyethyl)piperazine-2-carboxamide, from the connectivity of its atoms to the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformational Dynamics

NMR spectroscopy is a powerful tool for elucidating the precise structure and conformational dynamics of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide invaluable information.

¹H and ¹³C NMR Spectroscopy: The proton (¹H) NMR spectrum would reveal distinct signals for each unique proton environment within the molecule. The chemical shifts of these signals are influenced by the electronic environment of the protons. For instance, protons on the piperazine (B1678402) ring adjacent to the nitrogen atoms would exhibit characteristic shifts, as would the protons of the methoxyethyl chain. Similarly, the carbon-13 (¹³C) NMR spectrum would show a unique signal for each carbon atom, allowing for a complete carbon skeleton map.

A key feature in the NMR spectra of N-acylpiperazines is the phenomenon of rotational isomerism (or rotamers) due to the partial double bond character of the amide C-N bond. acs.orgbeilstein-journals.org This restricted rotation leads to the existence of two distinct conformers at room temperature, which can often be observed as separate sets of signals in the NMR spectrum. acs.org Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can be used to study the kinetics of this rotation. libretexts.orgnih.gov As the temperature is increased, the rate of rotation increases, eventually leading to the coalescence of the separate signals into a single averaged signal. beilstein-journals.org From the coalescence temperature, the energy barrier to rotation can be calculated. beilstein-journals.org

In addition to amide bond rotation, the piperazine ring itself is conformationally mobile, capable of undergoing ring inversion between two chair conformations. acs.org This process can also be studied using DNMR. The energy barrier for piperazine ring inversion is another important conformational parameter. acs.org

Predicted NMR Data: While experimental data for this compound is not available, predicted chemical shifts can be estimated based on computational models and data from analogous structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Piperazine-H (adjacent to C=O) 3.5 - 4.2 m
Piperazine-H (other) 2.8 - 3.4 m
-CH-C=O 3.3 - 3.8 m
-N-CH₂-CH₂-O- 2.6 - 2.9 t
-CH₂-O-CH₃ 3.4 - 3.6 t
-O-CH₃ 3.2 - 3.4 s
N-H (amide) 7.5 - 8.5 br s

Note: These are estimated values and may vary depending on the solvent and other experimental conditions. The presence of rotamers could lead to a doubling of these signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O (amide) 170 - 175
Piperazine-C (adjacent to C=O) 40 - 50
Piperazine-C (other) 45 - 55
-CH-C=O 55 - 65
-N-CH₂-CH₂-O- 55 - 60
-CH₂-O-CH₃ 68 - 72
-O-CH₃ 58 - 60

Note: These are estimated values and are subject to variation.

Infrared (IR) Spectroscopy for Functional Group Identification and Bonding Interactions

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the tertiary amide group. ucla.edu The N-H stretching vibration of the amide would likely appear as a medium to strong band in the range of 3200-3400 cm⁻¹ . ucla.edu The presence of the ether linkage in the methoxyethyl group would be confirmed by a C-O-C stretching band, typically found between 1070-1150 cm⁻¹ . Additionally, C-H stretching vibrations of the alkyl groups would be observed in the 2850-3000 cm⁻¹ region. vscht.cz

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Amide N-H Stretch 3200 - 3400 Medium-Strong
Alkyl C-H Stretch 2850 - 3000 Medium-Strong
Amide C=O Stretch 1630 - 1680 Strong
Amine C-N Stretch 1250 - 1020 Medium
Ether C-O-C Stretch 1070 - 1150 Strong

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) would confirm its molecular weight. The fragmentation pattern observed in the mass spectrum would offer insights into the molecule's structure. Cleavage of the bonds within the piperazine ring and the side chains would lead to characteristic fragment ions. For instance, cleavage of the bond between the piperazine ring and the methoxyethyl group, or fragmentation of the piperazine ring itself, would produce predictable daughter ions. xml-journal.netresearchgate.net Common fragmentation pathways for piperazine derivatives often involve the cleavage of C-N bonds within the ring and adjacent to it. xml-journal.netresearchgate.net

Predicted Fragmentation: A likely fragmentation pathway would involve the loss of the methoxyethyl group or cleavage of the carboxamide side chain. The piperazine ring itself can undergo characteristic ring-opening fragmentations.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related N,N'-disubstituted piperazine structures provides valuable insights. wm.eduresearchgate.net

A crystallographic study would reveal the preferred conformation of the piperazine ring, which is typically a chair conformation in the solid state to minimize steric strain. wm.edu It would also define the geometry of the amide bond and the orientation of the methoxyethyl and carboxamide substituents. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. For instance, the amide N-H group could act as a hydrogen bond donor, while the carbonyl oxygen and the ether oxygen could act as hydrogen bond acceptors, leading to the formation of extended supramolecular networks. nih.gov

Conformational Analysis of the Piperazine Ring and the Methoxyethyl Chain

As mentioned, the piperazine ring typically adopts a chair conformation . acs.org However, in N,N'-disubstituted piperazines, the substituents can occupy either axial or equatorial positions, leading to different diastereomeric conformers. The relative stability of these conformers is influenced by steric and electronic factors. For 1-acyl-2-substituted piperazines, the axial conformation has been found to be preferred in some cases. nih.gov

Computational modeling, in conjunction with experimental data from techniques like NMR, can provide a detailed picture of the conformational energy landscape of the entire molecule, identifying the most stable conformers and the energy barriers between them.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of a molecule. jddtonline.infojksus.org For N-(2-methoxyethyl)piperazine-2-carboxamide, such calculations provide insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical behavior.

Theoretical investigations on similar aryl sulfonyl piperazine (B1678402) derivatives have utilized the B3LYP/6-31G(d,p) level of theory to determine optimized molecular structures and electronic features. jddtonline.info Applying a similar approach to this compound would likely reveal the distribution of electrostatic potential. The Molecular Electrostatic Potential (MEP) analysis would identify electrophilic and nucleophilic sites, with negative potentials anticipated around the oxygen and nitrogen atoms of the carboxamide and methoxy (B1213986) groups, indicating regions prone to electrophilic attack. Conversely, positive potentials would be expected around the hydrogen atoms. jddtonline.inforesearchgate.net

Table 1: Predicted Quantum Chemical Properties of this compound
ParameterPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.2 D

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound and its interactions with biological macromolecules in a dynamic environment. These simulations can provide atomic-level insights into the flexibility of the molecule and the stability of its binding to a target receptor over time.

MD simulations have been employed to study the absorption of CO2 in piperazine-activated solutions, highlighting the importance of molecular distribution and interaction mechanisms. researchgate.net In a biological context, MD simulations of this compound bound to a hypothetical receptor would reveal the stability of the ligand-receptor complex. Key analyses would include the root-mean-square deviation (RMSD) to assess the stability of the protein and ligand, and the root-mean-square fluctuation (RMSF) to identify flexible regions.

Furthermore, these simulations can elucidate the role of water molecules in mediating ligand-receptor interactions and provide a more accurate estimation of binding free energies. By observing the conformational changes of the piperazine ring and its substituents, researchers can understand how the molecule adapts to the binding pocket of a target protein.

Molecular Docking Studies for Predicting Binding Modes and Affinities with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. bohrium.com For this compound, docking studies can screen for potential biological targets and provide hypotheses about its mechanism of action.

The results of docking studies are typically presented as a docking score, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. These studies can guide the design of more potent analogs by identifying key interactions that can be optimized. researchgate.net

Table 2: Hypothetical Molecular Docking Results of this compound with a Kinase Target
ParameterPredicted ValueInteracting Residues
Binding Affinity (kcal/mol)-8.5ASP800, LYS745, MET793
Hydrogen Bonds3
Hydrophobic Interactions5

In Silico Prediction of Pharmacokinetic-Relevant Parameters and Drug-likeness Profiles

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. windows.netnih.gov In silico tools can predict these properties for this compound, offering an early indication of its potential as a drug candidate.

Various online platforms and software are available to calculate physicochemical properties and predict ADME parameters. mdpi.commdpi.com For this compound, these predictions would likely indicate good oral bioavailability, as the piperazine scaffold is known to improve such properties. nih.gov Key parameters include lipophilicity (logP), aqueous solubility (logS), and compliance with Lipinski's rule of five, which helps to assess drug-likeness.

Predictions would also cover metabolic stability, including potential interactions with cytochrome P450 (CYP) enzymes, and potential toxicity. nih.gov The presence of the piperazine ring can influence metabolic pathways and the rate of excretion. thieme-connect.com These in silico predictions are valuable for prioritizing compounds for further experimental testing and for identifying potential liabilities that may need to be addressed through chemical modification. windows.net

Table 3: Predicted ADME and Drug-likeness Properties of this compound
PropertyPredicted ValueInterpretation
Molecular Weight201.26 g/molComplies with Lipinski's Rule (<500)
logP-0.5Good aqueous solubility
Hydrogen Bond Donors2Complies with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors4Complies with Lipinski's Rule (≤10)
Topological Polar Surface Area (TPSA)61.8 ŲGood oral bioavailability predicted

Biological Activity and Molecular Mechanisms of N 2 Methoxyethyl Piperazine 2 Carboxamide and Its Analogs

Enzyme Inhibition and Modulation Studies

The piperazine-2-carboxamide (B1304950) scaffold is a core component of various molecules designed to interact with specific enzymatic systems. Research into analogs of N-(2-methoxyethyl)piperazine-2-carboxamide reveals a range of activities against several important enzyme targets.

Currently, there is no readily available scientific literature detailing the direct interaction or modulation of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) by this compound or its close structural analogs.

Sphingosine kinases (SphK1 and SphK2) are critical enzymes that produce sphingosine-1-phosphate (S1P), a signaling lipid involved in cellular proliferation and survival. nih.gov This pathway is a significant target in therapeutic research, particularly in oncology. mdpi.com While numerous inhibitors of SphK1 have been developed to induce apoptosis in cancer cells, specific studies detailing the inhibitory activity of this compound against Sphingosine Kinase 1 have not been identified in the reviewed literature. nih.govmdpi.com The development of selective inhibitors for SphK isoforms remains an active area of research. researchgate.netresearchgate.net

Analogs featuring the piperazine-2-carboxamide core structure have demonstrated inhibitory activity against several other enzyme systems.

Cholinesterases (AChE and BChE): A series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives, including carboxamide congeners, were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov While the free carboxylic acid analogs showed enhanced selectivity for AChE, the carboxamide and hydroxamic acid derivatives were found to be more potent and selective inhibitors of BChE. nih.gov Notably, one analog, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (a close structural relative to a carboxamide), displayed exceptionally potent inhibitory activity against BChE with a Ki value of 1.6 nM. nih.gov

Compound AnalogTarget EnzymeInhibition Constant (Ki)Selectivity Index (SI) vs. AChEReference
1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c)AChE10.18 µM~17.90 nih.gov
1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b)BChE1.6 nM21862.5 nih.gov

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL): Piperazine (B1678402) and piperidine (B6355638) carboxamides have been investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and monoacylglycerol lipase (MAGL). researchgate.netnih.gov Certain piperazine-carboxamide analogs have been identified as dual FAAH-MAGL inhibitors, with some showing potent nanomolar inhibitory activity. researchgate.net

Alpha-Amylase: In the search for antidiabetic agents, piperazine sulfonamide analogs have been synthesized and evaluated for α-amylase inhibition. researchgate.net Several compounds in this class exhibited significant inhibitory effects with IC50 values in the low micromolar range, comparable to the standard inhibitor acarbose. researchgate.net

Receptor Binding and Ligand-Receptor Interaction Profiling

The arylpiperazine moiety, a key structural feature in many analogs of the target compound, is well-established as a pharmacophore for interacting with various G protein-coupled receptors, particularly serotonergic receptors. nih.gov

Compounds containing a (2-methoxyphenyl)piperazine group often exhibit high affinity for serotonin (B10506) receptors.

5-HT1A Receptor: The 5-HT1A receptor is a primary target for arylpiperazine derivatives. nih.gov N4-substitution of the piperazine ring can significantly enhance affinity for 5-HT1A sites. nih.gov Numerous studies have reported high-affinity binding for analogs containing a (2-methoxyphenyl)piperazine moiety linked to various chemical groups. nih.gov For instance, linking the piperazine to a phthalimido group via a four-carbon chain resulted in a compound with a Ki value of 0.6 nM for 5-HT1A sites. nih.gov Another study on derivatives with terminal cycloalkyl amide fragments reported compounds that bind strongly to 5-HT1A receptors with Ki values ranging from 0.12 to 0.63 nM. nih.gov Similarly, analogs where the (2-methoxyphenyl)piperazine is linked to adamantane-based structures also show high affinity, with Ki values of 1.2 nM and 21.3 nM reported for two such compounds. semanticscholar.orgmdpi.com

Compound Analog Description5-HT1A Binding Affinity (Ki)Reference
1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine0.6 nM nih.gov
(2-methoxyphenyl)piperazine with cis-bicyclo[3.3.0]octane, norbornane, or norbornene groups0.12 - 0.63 nM nih.gov
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate1.2 nM semanticscholar.orgmdpi.com
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate21.3 nM semanticscholar.orgmdpi.com

Other Serotonin Receptors (5-HT2A, 5-HT6, 5-HT7): The activity of piperazine-based compounds extends to other serotonin receptor subtypes. A study on 1,3,5-triazine-piperazine derivatives identified potent 5-HT6 receptor ligands (Ki = 6 nM) that also displayed submicromolar affinities for 5-HT2A and 5-HT7 receptors. uj.edu.pl The selectivity profile is sensitive to minor structural modifications; for example, the position of chloro-substituents on a terminal phenyl ring can influence the affinity for these off-target receptors. uj.edu.pl The arylpiperazine structure is also a known scaffold for developing ligands with affinity for 5-HT7 receptors. researchgate.net

Adenosine (B11128) A2A receptors are widely expressed and represent an important therapeutic target for various conditions due to their role in cardiovascular function, inflammation, and central nervous system processes. nih.govmdpi.com The modulation of these receptors by agonists, antagonists, or allosteric modulators is an area of significant research interest. nih.govnih.gov However, a review of the available literature did not yield specific data on the modulatory activity of this compound or its direct analogs on the adenosine A2A receptor.

Sigma Receptor (σ1, σ2) Binding Characteristics

While specific binding affinity data for this compound at sigma-1 (σ1) and sigma-2 (σ2) receptors are not prominently available in the reviewed scientific literature, the piperazine-2-carboxamide scaffold is a well-recognized pharmacophore for sigma receptor ligands. The binding characteristics can be inferred from closely related analogs.

Generally, piperazine derivatives exhibit a strong interaction with both sigma receptor subtypes. For many analogs, the affinity is in the nanomolar to subnanomolar range. For instance, studies on N,N'-disubstituted piperazines have identified compounds with high affinity, such as a (m-nitrophenethyl)piperazine derivative with subnanomolar affinity for the σ1 site and an o-nitro analog with a Ki value of 4.9 nM for the σ2 site. nih.gov Similarly, chiral (piperazin-2-yl)methanol derivatives have shown high σ1 affinity, with a p-methoxybenzyl substituted analog reporting a Ki of 12.4 nM. researchgate.netnih.gov

Metabotropic Glutamate (B1630785) Receptor Subtype 1 (mGluR1) Ligand Assessment

A review of the current scientific literature does not indicate that this compound or its close analogs have been assessed as ligands for the metabotropic glutamate receptor subtype 1 (mGluR1). The mGluR family is a distinct class of G-protein-coupled receptors activated by glutamate, and their ligands typically possess structural features, such as an α-amino acid moiety, that are not present in this piperazine carboxamide series. guidetopharmacology.org Consequently, there is no available data to characterize the activity or binding profile of this compound at the mGluR1 target.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For piperazine-2-carboxamide analogs, SAR studies have provided detailed insights into the structural requirements for potent and selective sigma receptor engagement.

The piperazine ring is a central component for sigma receptor affinity, and its substitution pattern profoundly influences binding. nih.gov Both nitrogen atoms of the piperazine core are considered important for optimal activity, particularly for the σ2 receptor. nih.govnih.gov

N1 and N4 Positions: Studies on analogs like PB28 have shown that both basic nitrogen atoms are necessary for high-affinity σ2 receptor binding. nih.govresearchgate.net Replacing one of the basic nitrogens with a methine group or converting it into a less basic amide function leads to a significant decrease in σ2 affinity. nih.govnih.gov Conversely, such modifications can sometimes enhance selectivity for the σ1 receptor. nih.gov For example, converting a piperazine nitrogen to an amide function in one series resulted in a compound with a Ki of 0.11 nM for σ1 and a 1627-fold selectivity over σ2. nih.gov

Nature of Substituents: The type of substituent on the piperazine nitrogen is critical. In a series of (piperazin-2-yl)methanol derivatives, the presence of an N-4 substituent containing a phenyl ring was found to be favorable for high σ1 affinity. researchgate.netnih.gov In other series, replacing a piperidine ring with a piperazine moiety caused a dramatic drop in σ1 affinity (e.g., from 3.64 nM to 1531 nM), highlighting the sensitivity of the receptor to the structure of this core amine region. acs.orgnih.gov Alkyl and aryl substitutions at this position can lead to significant drops in affinity for both σ1 and σ2 subtypes. nih.gov

Table 1: Impact of Piperazine Ring Modification on Sigma Receptor Affinity

Compound SeriesModificationσ1 Ki (nM)σ2 Ki (nM)Key Finding
PB28 Analogs Both N-atoms present (PB28)0.380.68Both basic nitrogens are crucial for high affinity at both subtypes.
PB28 Analogs One N-atom converted to amide0.11179Conversion to an amide drastically reduces σ2 affinity but can create highly potent and selective σ1 ligands.
H3/σ1 Ligands Piperidine core3.64-Replacement of piperidine with piperazine can significantly decrease σ1 affinity.
H3/σ1 Ligands Piperazine core1531-The nature of the heterocyclic amine core is a key determinant of affinity.
(Piperazin-2-yl)methanols N-4-p-methoxybenzyl12.4>10,000Aromatic substituents on the distal nitrogen are favorable for high σ1 affinity and selectivity.

The carboxamide moiety plays a significant role in orienting the molecule within the binding site and can be a key point of interaction. However, its necessity is context-dependent and varies between chemical series.

In one study of N,N'-disubstituted piperazines, replacing carboxamide linkers with ethylenediamine (B42938) linkers resulted in a 6- to 20-fold increase in σ1 affinity and a 2- to 40-fold increase in σ2 affinity. nih.gov This suggests that for that particular scaffold, the greater flexibility and basicity of the ethylenediamine were preferred over the more rigid, hydrogen-bond-accepting carboxamide.

Conversely, in other series, converting a basic nitrogen of the piperazine ring into part of an amide function was a key strategy to shift selectivity. This modification dramatically reduced σ2 affinity while sometimes preserving or even enhancing σ1 affinity, leading to highly selective σ1 ligands. nih.govnih.gov This indicates that the σ1 receptor can accommodate the hydrogen bond accepting properties of the amide, while the σ2 receptor appears to have a stronger requirement for a second basic nitrogen atom.

While direct SAR data on the N-(2-methoxyethyl) group is limited, the influence of substituents at this position (typically the N-1 or N-4 of the piperazine ring) is well-documented. The size, polarity, and chemical nature of this substituent are critical for tuning the binding profile.

Studies on related structures provide valuable insights:

Alkoxyaryl Groups: In a series of chiral piperazine derivatives, a p-methoxybenzyl substituent at the N-4 position yielded the highest σ1-receptor affinity (Ki = 12.4 nM) and excellent selectivity against the σ2 receptor. researchgate.netnih.gov This demonstrates that a methoxy (B1213986) group, separated from the piperazine ring by a spacer, is well-tolerated and can contribute favorably to binding.

Hydroxyethyl Groups: The presence of a 1-(2-hydroxyethyl)piperazine moiety was found to be crucial for the radioprotective effects and solubility of another series of compounds, suggesting that short, polar, oxygen-containing chains can impart favorable physicochemical and biological properties. mdpi.com

General N-Substituents: Removal or replacement of N-substituents can lead to drastic changes in affinity. For example, removing a cyclohexyl group from the piperazine in the PB28 series led to a 1000-fold drop in affinity for both sigma subtypes. nih.gov

Introducing conformational rigidity into a flexible scaffold like piperazine can have a significant and often predictable impact on biological activity by reducing the entropic penalty of binding and locking the molecule into a more bioactive conformation.

Replacing the piperazine ring with the more conformationally restricted piperidine ring is a common strategy that can fine-tune binding and selectivity. In one notable example, this substitution increased σ1 affinity by several orders of magnitude (Ki changing from 1531 nM for the piperazine analog to 3.64 nM for the piperidine analog). nih.gov This suggests that the more rigid chair conformation of the piperidine places key interacting groups in a more optimal orientation for σ1 receptor binding than the more flexible piperazine ring.

Furthermore, modifying the piperazine ring itself to restrict its conformation, for instance by replacing one of the nitrogen atoms with a methine group, alters the binding profile, typically by reducing affinity at the σ2 receptor which appears to prefer the presence of two flexible basic centers. nih.gov These findings underscore that while flexibility can be advantageous, strategic conformational restriction is a powerful tool for enhancing potency and selectivity.

Investigation of Antiviral Activity, including Neurotropic Alphavirus Replication Inhibition

The piperazine moiety is a common scaffold in the development of antiviral agents. Research has shown that small heterocyclic molecules like piperazine can be potent pharmacotherapeutic agents. nih.gov For instance, piperazine has been shown to bind to the hydrophobic pocket of the capsid protein of the Chikungunya virus (CHIKV), an alphavirus, suggesting a potential mechanism for therapeutic intervention. nih.gov Molecular docking studies have indicated that piperazine exhibits a higher binding affinity for the Chikungunya virus capsid protein than for the Aura virus capsid protein, another alphavirus. nih.gov The antiviral activity of piperazine against CHIKV has been confirmed through plaque reduction and immunofluorescence assays. nih.gov This suggests that the piperazine core of this compound could potentially contribute to antiviral activity against alphaviruses.

Furthermore, the broader class of piperazine derivatives has been investigated for activity against a range of viruses. For example, various piperazine-containing compounds have been designed and screened for their potential to inhibit the SARS-CoV-2 protease enzyme. nih.gov This highlights the versatility of the piperazine scaffold in antiviral drug design.

While direct evidence for this compound is lacking, the known antiviral properties of the piperazine ring, particularly its ability to interact with alphavirus proteins, suggest that this compound and its analogs could be promising candidates for further antiviral research.

Studies on Cytotoxic Activities against Specific Cancer Cell Lines

The piperazine ring is a key structural feature in many compounds with demonstrated cytotoxic activity against various cancer cell lines. Numerous studies on N-substituted piperazine derivatives have revealed their potential as anticancer agents.

One study reported the synthesis and cytotoxic evaluation of a series of benzhydrylpiperazine carboxamide and thioamide derivatives. researchgate.net In general, the 4-chlorobenzhydrylpiperazine derivatives were found to be more cytotoxic than other analogs, and thioamide derivatives exhibited higher growth inhibition than their carboxamide counterparts. researchgate.net

Another area of research has focused on benzothiazole-piperazine derivatives. These compounds have shown potent cytotoxicity against a range of cancer cell lines, including breast (MCF-7), hepatocellular (HepG-2), and prostate (DU-145) cancers. tandfonline.com The majority of the tested benzothiazole-piperazine derivatives were found to be active against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, with some compounds inducing apoptosis by causing cell cycle arrest at the subG1 phase. tandfonline.com

Furthermore, novel vindoline–piperazine conjugates have been synthesized and evaluated for their in vitro antiproliferative activity across 60 human tumor cell lines. mdpi.com Several of these conjugates demonstrated significant antiproliferative effects, with some derivatives containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine showing outstanding cytotoxic activity with GI50 values below 2 μM on nearly all tested cell lines. mdpi.com

The cytotoxic potential of N-substituted piperazinyl quinolones has also been investigated. The introduction of a 2-(5-chlorothiophen-2-yl)ethyl moiety on the piperazine ring of quinolone antibacterials was found to shift their biological profile from antibacterial to cytotoxic agents. nih.gov Many of these new derivatives showed significant cytotoxic activity against several cancer cell lines. nih.gov

These findings collectively suggest that the this compound scaffold has the potential for cytotoxic activity. The specific nature of the N-substituent on the piperazine ring plays a crucial role in determining the potency and selectivity of the cytotoxic effects.

Compound/Analog ClassCancer Cell LineActivity (GI₅₀/IC₅₀)Reference
Benzothiazole-piperazine derivative (2a)HCT-116 (Colorectal)4.5 µM tandfonline.com
Benzothiazole-piperazine derivative (2c)HCT-116 (Colorectal)6.3 µM tandfonline.com
Vindoline-piperazine conjugate (23)MDA-MB-468 (Breast)1.00 µM mdpi.com
Vindoline-piperazine conjugate (25)HOP-92 (Non-small cell lung)1.35 µM mdpi.com
Benzimidazole-piperazine conjugate (9f)MCF-7 (Breast)7.29±0.20 μM researchgate.net
Benzimidazole-piperazine conjugate (9f)MDA-MB-231 (Breast)6.92±4.80 μM researchgate.net
Benzimidazole-piperazine conjugate (9m)MDA-MB-231 (Breast)7.61±5.90 μM researchgate.net

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Purity Assessment and Isolation of Research Samples

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and purification of compounds. For N-(2-methoxyethyl)piperazine-2-carboxamide, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve distinct but critical roles in ensuring the quality and integrity of research samples.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Its application spans from analytical-scale purity checks to preparative-scale isolation of the compound.

In analytical HPLC, the primary goal is to determine the purity of a sample by separating the main compound from any impurities or degradation products. A typical reverse-phase HPLC method for piperazine (B1678402) derivatives might employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com Detection is commonly achieved using a UV detector, as the piperazine ring and amide functionality exhibit some UV absorbance.

For the isolation of larger quantities of this compound for further studies, preparative HPLC is utilized. This technique uses larger columns and higher flow rates to separate milligrams to grams of the compound. The principles of separation remain the same as in analytical HPLC, but the instrumentation is scaled up to handle the increased sample load.

Table 1: Illustrative HPLC Parameters for the Analysis of Piperazine Derivatives

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase Acetonitrile:Water (gradient)Acetonitrile:Water (isocratic or gradient)
Flow Rate 1.0 mL/min20 mL/min
Detection UV at 220 nmUV at 220 nm
Injection Volume 10 µL500 µL
Purpose Purity assessmentIsolation of compound

Note: These are representative parameters and would require optimization for the specific analysis of this compound.

While this compound itself is not highly volatile, Gas Chromatography (GC) can be a valuable tool for monitoring the presence of volatile intermediates or potential byproducts from its synthesis. For instance, precursors such as piperazine or 1-bromo-2-methoxyethane (B44670) could be analyzed by GC to ensure their purity before use in the synthesis. molbase.com

GC analysis typically involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. For the analysis of piperazine and related volatile amines, derivatization is sometimes employed to improve their chromatographic behavior.

Enantioseparation Techniques for Chiral Piperazine-2-carboxamide (B1304950) Derivatives

Since this compound possesses a chiral center at the 2-position of the piperazine ring, it can exist as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different pharmacological activities. Chiral chromatography, particularly through HPLC and Supercritical Fluid Chromatography (SFC), is the most common approach for enantioseparation.

This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown effectiveness in separating a broad range of chiral compounds, including those with cyclic amine structures. mdpi.com The choice of the mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) for HPLC or supercritical carbon dioxide with a modifier for SFC, is critical for achieving optimal separation. mdpi.com The development of an effective enantioseparation method is a key step in the characterization of chiral piperazine-2-carboxamide derivatives.

Table 2: Common Chiral Stationary Phases for Enantioseparation of Amine Derivatives

Chiral Stationary Phase (CSP)Common Trade NamesTypical Mobile Phases
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD, Amylose-SAHexane/Ethanol, Hexane/Isopropanol
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD, Cellulose-SBHexane/Ethanol, Hexane/Isopropanol
Cellulose tris(4-methylbenzoate)Chiralcel OJHexane/Isopropanol

Advanced Quantitative Analysis Methods for Biological and Mechanistic Studies

For biological and mechanistic studies, highly sensitive and selective analytical methods are required to quantify this compound in complex matrices such as plasma, urine, or tissue homogenates. Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications. researchgate.netmdpi.com

LC-MS/MS offers excellent sensitivity, often reaching picogram or femtogram levels, and high selectivity through the use of selected reaction monitoring (SRM). In an LC-MS/MS method, the compound is first separated from matrix components by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

The development of a robust LC-MS/MS method involves optimizing several parameters, including sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic conditions, and mass spectrometric parameters (e.g., cone voltage and collision energy). mdpi.comnih.gov The use of a stable isotope-labeled internal standard is also crucial for accurate and precise quantification.

Table 3: Hypothetical LC-MS/MS Parameters for Quantification of this compound

ParameterCondition
Chromatography UPLC with a C18 column
Mobile Phase Gradient of 0.1% Formic Acid in Water and Acetonitrile
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺
Product Ion (Q3) Specific fragment ions
Sample Preparation Protein precipitation with acetonitrile
Linear Range e.g., 0.1 - 1000 ng/mL

Note: These parameters are illustrative and would need to be determined experimentally.

Medicinal Chemistry and Drug Design Principles Based on N 2 Methoxyethyl Piperazine 2 Carboxamide Scaffold

The Piperazine (B1678402) Moiety as a Privileged Scaffold in Drug Discovery

The piperazine ring is a cornerstone in the development of new drugs, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds. nih.govnih.govrsc.org This six-membered heterocycle, containing two nitrogen atoms at opposite positions, offers a unique combination of properties that medicinal chemists can exploit. nih.govscilit.com Its versatility allows for structural modifications that can significantly influence a molecule's pharmacological profile. nih.govresearchgate.net

The key characteristics that contribute to the piperazine moiety's privileged status include:

Physicochemical Properties: The two nitrogen atoms provide a large polar surface area and opportunities for hydrogen bond donors and acceptors, which often leads to improved water solubility and oral bioavailability. nih.govnih.govscilit.com The basicity of the nitrogen atoms, which can be modulated by substituents, plays a crucial role in the pharmacokinetic properties of drug candidates. nih.govtandfonline.com

Structural Rigidity and Flexibility: The chair conformation of the piperazine ring offers a degree of structural rigidity, which can be beneficial for specific receptor interactions. nih.govscilit.com At the same time, it possesses conformational flexibility that can be fine-tuned. tandfonline.com

Synthetic Tractability: The chemical reactivity of the piperazine nitrogens facilitates the straightforward introduction of various substituents, allowing for the creation of large and diverse compound libraries for screening. tandfonline.comnih.gov5z.com This adaptability makes it an ideal linker to connect different pharmacophores within a single molecule. tandfonline.com

The piperazine scaffold is a component of numerous approved drugs across various therapeutic areas, including anticancer, antibacterial, anti-inflammatory, and antipsychotic agents. nih.govrsc.orgresearchgate.net Its ability to improve both the pharmacodynamic and pharmacokinetic profiles of a molecule underscores its importance in modern drug discovery. nih.govtandfonline.com

Rational Design Strategies for Optimizing Potency, Selectivity, and Pharmacokinetic Parameters

The N-(2-methoxyethyl)piperazine-2-carboxamide scaffold provides a versatile platform for rational drug design, enabling chemists to systematically modify its structure to enhance potency, selectivity, and pharmacokinetic (PK) properties. nih.govnbinno.com Design strategies often focus on the three key components of the scaffold: the piperazine ring, the N-(2-methoxyethyl) substituent, and the 2-carboxamide (B11827560) group.

Substitutions on the piperazine ring are a primary method for modulating biological activity. The introduction of different groups can influence lipophilicity, which affects membrane permeability, and can introduce specific interactions with the target protein. researchgate.net For example, adding aryl groups to the piperazine nitrogen can be a strategy to target specific receptors. mdpi.com

The 2-carboxamide is another critical point for modification. The amide bond can participate in hydrogen bonding with the biological target. Altering the substituents on the amide nitrogen can lead to significant changes in potency and selectivity. This was demonstrated in the development of a library of piperazine-2-carboxamide (B1304950) derivatives, where computational methods were used to maximize reagent diversity and optimize pharmacokinetic parameters. nih.gov5z.com

A key aspect of rational design is the use of computational tools like molecular docking and 3D modeling to visualize how a molecule interacts with its target. patsnap.com This allows for precise modifications to improve binding affinity and selectivity. patsnap.com For instance, in the design of new anticancer agents, phenylpiperazine derivatives were rationally designed to interact with DNA, with substituents on the phenyl ring chosen to influence lipophilicity and penetration through nuclear membranes. nih.gov

The following table illustrates how modifications to a core scaffold can influence biological activity, a key principle in rational drug design.

Compound IDCore ScaffoldModificationTargetActivity (IC50)
1 Piperazine-2-carboxamideUnsubstitutedGeneral ScreenBaseline
2 Piperazine-2-carboxamideN-benzyl groupAngiotensin II Receptor1.2 µM
3 Piperazine-2-carboxamideN-(4-fluorobenzyl) groupSubstance P Antagonist0.8 µM
4 Piperazine-2-carboxamideComplex side chainAspartyl Protease0.5 µM

This table is a representative example based on general principles of medicinal chemistry and does not represent specific data for this compound without direct research.

Lead Optimization and Derivatization Approaches for Enhanced Biological Profiles

Lead optimization is a critical phase in drug discovery where a promising "hit" compound is chemically modified to improve its drug-like properties. patsnap.com For a scaffold like this compound, this process involves a systematic exploration of its structure-activity relationships (SAR). nih.gov

Derivatization approaches for this scaffold can be categorized by the part of the molecule being modified:

N-Substitutions on the Piperazine Ring: The unsubstituted nitrogen of the piperazine ring is a prime location for derivatization. Alkylation, arylation, and acylation reactions can introduce a wide variety of functional groups. mdpi.com These modifications can significantly impact a compound's affinity for its target, as well as its metabolic stability. nbinno.compatsnap.com For example, the introduction of a bulky group might enhance selectivity for a specific receptor subtype.

Modifications of the 2-Carboxamide Group: The amide portion of the molecule can be altered to explore different hydrogen bonding patterns and steric interactions within the target's binding site. This can involve creating a series of analogues with different substituents on the amide nitrogen. The synthesis of large combinatorial libraries of piperazine-2-carboxamide derivatives has been a strategy to explore this chemical space broadly. nih.gov5z.com

C-H Functionalization of the Piperazine Ring: While less common than N-substitution, recent advances have enabled the direct functionalization of the carbon atoms of the piperazine ring. mdpi.com This opens up new avenues for creating novel analogues with unique 3D shapes and biological activities. mdpi.com

The goal of these modifications is to achieve a balance of desired properties, including high potency, selectivity against off-targets, and a favorable pharmacokinetic profile (good absorption, appropriate distribution, efficient metabolism, and safe excretion). patsnap.com This iterative process of synthesis and biological testing is central to the transformation of a lead compound into a viable drug candidate. semanticscholar.org

The following table provides examples of how different derivatization strategies on a piperazine core can affect biological outcomes.

Compound IDDerivatization StrategyResulting Property ChangeTherapeutic Area
A N-alkylation with a small alkyl chainIncreased lipophilicityAntihistamine
B N-arylation with a substituted phenyl groupEnhanced target-specific interactionsAntipsychotic
C Modification of the carboxamide with a heterocyclic ringImproved hydrogen bonding networkAnticancer
D Introduction of a chiral center on the piperazine ringIncreased selectivity for receptor subtypeNeurological Disorders

This table is illustrative of general lead optimization strategies and does not represent specific data for this compound without direct research.

Development of Chemical Probes and Pharmacological Tools for Target Validation

Beyond their potential as therapeutic agents, compounds based on the this compound scaffold can be developed as chemical probes. These are small molecules designed to interact with a specific protein target, allowing researchers to study its function in biological systems. chemicalprobes.org The development of high-quality chemical probes is essential for target validation—the process of confirming that modulating a specific biological target has the desired therapeutic effect.

A well-designed chemical probe should possess several key attributes:

High Potency: The probe should interact with its target at low concentrations to minimize off-target effects.

High Selectivity: It should bind strongly to the intended target with minimal interaction with other proteins.

Cellular Activity: The probe must be able to cross cell membranes to engage its target in a cellular context.

The this compound scaffold is amenable to the modifications necessary to create such tools. For example, a potent and selective inhibitor of an enzyme could be developed through the lead optimization strategies discussed previously. This inhibitor could then be used in cell-based assays to investigate the cellular consequences of inhibiting that enzyme.

Furthermore, the scaffold can be modified to incorporate reporter tags, such as fluorescent dyes or biotin, to create probes for use in techniques like cellular imaging or affinity chromatography. For instance, piperazine-linked 1,8-naphthalimide (B145957) derivatives have been synthesized and used for cellular imaging, demonstrating good membrane permeability. nih.gov

The development of such pharmacological tools is a crucial step in the drug discovery pipeline, providing confidence that a particular biological target is a valid one for therapeutic intervention before committing to the extensive resources required for full drug development.

Future Research Directions and Translational Perspectives

Elucidation of Novel Molecular Targets and Binding Mechanisms

A critical future direction for N-(2-methoxyethyl)piperazine-2-carboxamide is the comprehensive identification and characterization of its molecular targets. The piperazine (B1678402) ring is a well-established pharmacophore known to interact with a variety of receptors, particularly G-protein coupled receptors (GPCRs) such as dopamine (B1211576) and serotonin (B10506) receptors. For instance, derivatives of aryl-piperazines have demonstrated high affinity and selectivity for dopamine D3 receptors, with the carboxamide group playing a crucial role in binding. nih.gov Therefore, initial screening efforts should focus on a broad panel of central nervous system (CNS) receptors.

Further investigations should aim to elucidate the specific binding mechanisms at the atomic level. This can be achieved through a combination of site-directed mutagenesis of potential receptor targets and co-crystallization studies to obtain high-resolution structural data of the ligand-receptor complex. Understanding the precise interactions, such as hydrogen bonding involving the carboxamide moiety or hydrophobic interactions of the methoxyethyl group, will be paramount in explaining its pharmacological profile.

Application in Polypharmacology and Multi-target Drug Design Approaches

The inherent ability of piperazine-containing compounds to interact with multiple targets makes this compound an intriguing candidate for polypharmacological approaches. Many complex diseases, such as neuropsychiatric disorders and cancer, involve intricate signaling networks that are often inadequately addressed by single-target agents. The future design of analogs of this compound could intentionally aim for a curated multi-target profile to achieve synergistic therapeutic effects or to mitigate potential side effects.

For example, by modifying the substituents on the piperazine ring or the carboxamide group, it may be possible to modulate its affinity for a desired set of targets. This multi-target drug design strategy could lead to the development of novel therapeutics with improved efficacy for conditions like schizophrenia or depression, where modulation of multiple neurotransmitter systems is often beneficial.

Development of Advanced Synthetic Methodologies for Structurally Complex Derivatives

To fully explore the structure-activity relationship (SAR) of this compound, the development of efficient and versatile synthetic methodologies is essential. While the synthesis of the parent compound can likely be achieved through standard amide coupling reactions between a suitable piperazine-2-carboxamide (B1304950) precursor and 2-methoxyethylamine, the creation of a diverse library of structurally complex derivatives will require more advanced approaches.

Future synthetic research could focus on combinatorial chemistry techniques to rapidly generate a wide array of analogs with diverse substitutions. Furthermore, the development of stereoselective synthetic routes will be crucial, as the chirality of the C2 position of the piperazine ring can significantly influence biological activity. Modern synthetic methods, such as catalytic C-H activation or flow chemistry, could be employed to streamline the synthesis of novel derivatives, making the exploration of its chemical space more efficient and comprehensive.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

A synergistic approach that integrates computational modeling with experimental validation will be instrumental in accelerating the research and development of this compound and its derivatives. In silico techniques, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the putative binding modes of the compound with its molecular targets. nih.gov These computational predictions can then guide the design of new analogs with improved affinity and selectivity.

For instance, computational studies can help to rationalize the impact of specific structural modifications on binding affinity, which can then be confirmed through in vitro binding assays. This iterative cycle of computational design and experimental testing can significantly reduce the time and resources required for lead optimization. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel derivatives, further enhancing the efficiency of the drug discovery process.

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-(2-methoxyethyl)piperazine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • Reaction Optimization : Use NaCNBH₃ in ethanol or dichloromethane for reductive amination to stabilize intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., CH₃CN) under reflux improve yield in cyclization steps .
  • Protection/Deprotection : Boc (tert-butoxycarbonyl) groups protect amines during synthesis, removed later with TFA (trifluoroacetic acid) .
    Key Data :
StepReagents/ConditionsPurpose
1NaCNBH₃, ethanolReductive amination
2(Boc)₂O, CH₂Cl₂Amine protection
3CF₃COOH, CH₂Cl₂Boc deprotection

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify piperazine ring protons (δ 2.5–3.5 ppm) and methoxyethyl groups (δ 3.3–3.7 ppm). Carboxamide protons appear as broad signals near δ 6.5–7.0 ppm .
  • IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
    • Validation : Compare with computed spectra from density functional theory (DFT) to resolve ambiguities .

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic structure of this compound?

  • Methodological Answer :

  • DFT Parameters : Use B3LYP/6-31G(d) basis sets for geometry optimization and HOMO-LUMO analysis to predict reactivity .
  • NBO Analysis : Evaluate hyperconjugation effects between the methoxyethyl group and piperazine ring .
    • Software : Gaussian 09 or ORCA for simulations; visualize with GaussView .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperazine ring) affect biological activity?

  • Methodological Answer :

  • SAR Studies : Compare analogs like N-(2-hydroxyethyl)piperazine ( ) or fluorophenyl derivatives ().
  • Hydrophobic Substitutents : Fluorophenyl groups enhance membrane permeability .
  • Hydroxyethyl Groups : Improve solubility but may reduce CNS penetration .
  • Assays : Use in vitro receptor binding (e.g., dopamine D2/D3 receptors) to quantify activity changes .

Q. What challenges arise in resolving enantiomers of this compound, and how are they addressed?

  • Methodological Answer :

  • Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases .
  • Synthesis of Enantiopure Intermediates : Start with (R)- or (S)-chlorophosphonates for asymmetric induction .
    • Validation : X-ray crystallography (e.g., APEX II CCD diffractometer) to confirm absolute configuration .

Q. How can reaction mechanisms (e.g., carboxamide formation) be elucidated using kinetic and isotopic labeling studies?

  • Methodological Answer :

  • Kinetic Profiling : Monitor intermediates via LC-MS at varying temperatures (Arrhenius plots) .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to trace nucleophilic attack pathways .
  • Computational Support : Transition state modeling with DFT identifies rate-limiting steps .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for reductive amination steps: How to troubleshoot?

  • Analysis : reports variable yields (e.g., 78% in ethanol vs. 60% in THF).
  • Resolution :

  • Solvent Polarity : Higher polarity (ethanol > THF) stabilizes charged intermediates.
  • Additives : Use molecular sieves to scavenge water and shift equilibrium .

Analytical and Structural Tools

Q. What advanced techniques (e.g., X-ray crystallography, MAS NMR) resolve piperazine ring conformations?

  • Methodological Answer :

  • X-ray Crystallography : Resolve chair vs. boat conformations; piperazine rings typically adopt chair forms unless sterically hindered .
  • Solid-State NMR : Magic-angle spinning (MAS) ¹³C NMR detects polymorphic forms .

Comparative Studies

Q. How does this compound compare to carbothioamide analogs in metal coordination?

  • Methodological Answer :

  • Synthesis of Analogues : Replace carboxamide with carbothioamide using Lawesson’s reagent .
  • Coordination Studies : UV-Vis and EPR spectroscopy with Ru(II)/Mn(II) ions show stronger binding with S donors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
N-(2-methoxyethyl)piperazine-2-carboxamide
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Reactant of Route 2
N-(2-methoxyethyl)piperazine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.